![molecular formula C30H37NO4 B033489 [(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 96285-40-4](/img/structure/B33489.png)
[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a useful research compound. Its molecular formula is C30H37NO4 and its molecular weight is 475.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound [(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule that has garnered interest for its potential biological activities. Its structural features suggest possible interactions with various biological targets that could lead to therapeutic applications. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex steroid-like structure with multiple functional groups that may influence its biological activity. The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems or other biological pathways.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance:
- Mechanism of Action : One study demonstrated that certain derivatives induce apoptosis in cancer cells by arresting the cell cycle and altering the balance of pro-apoptotic and anti-apoptotic proteins. This is achieved through mitochondrial dysfunction and activation of caspases .
- Activity Against Cancer Cell Lines : The compound's structural analogs have shown IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines, indicating potent antitumor activity .
Interaction with Protein Kinase C (PKC)
The compound may also interact with protein kinase C (PKC), a critical regulator in various cellular processes including proliferation and survival:
- Role in Vascular Smooth Muscle Function : PKC activation has been linked to vascular disorders. Compounds that modulate PKC activity could potentially influence vascular smooth muscle contraction and other related functions .
Case Study 1: Apoptosis Induction in HepG2 Cells
A notable study focused on the compound's ability to induce apoptosis in HepG2 liver cancer cells:
- Experimental Design : The study utilized various concentrations of the compound to assess its effects on cell viability and apoptosis markers.
- Findings : The results indicated significant upregulation of Bax (a pro-apoptotic protein) and downregulation of Bcl-2 (an anti-apoptotic protein), leading to enhanced apoptosis through mitochondrial pathways .
Case Study 2: Structural Analog Studies
Research on structurally similar compounds has provided insights into potential mechanisms:
Compound | IC50 (μM) | Mechanism |
---|---|---|
Compound A | 7.5 | Induces apoptosis via caspase activation |
Compound B | 8.0 | Inhibits farnesyltransferase leading to cell cycle arrest |
Compound C | 6.5 | Alters mitochondrial membrane potential |
These findings suggest that the biological activity of [(8S,11R,...)] may be comparable to these analogs depending on its specific interactions at the molecular level.
Eigenschaften
IUPAC Name |
[(8S,11R,13R,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29+,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLLAFOLCSJHRE-RPZAWWRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.